N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide
Description
N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a 4-nitrophenyl group attached to the carbonyl carbon and a 4-methylpyridin-2-yl moiety as the amine substituent. This structure combines electron-withdrawing (nitro) and aromatic (pyridine) groups, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-6-7-15-13(8-10)16-14(18)9-11-2-4-12(5-3-11)17(19)20/h2-8H,9H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGNPJJGAAILMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : The presence of a methyl group at the 4-position enhances lipophilicity.
- Nitrophenyl Group : The nitro substituent at the para position is known to influence biological activity through electronic effects.
The molecular formula is , with a molecular weight of 232.24 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Cyclooxygenase Enzymes : Compounds that inhibit COX enzymes are known for their anti-inflammatory properties. The selective inhibition of COX-2 can lead to reduced inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .
- P2Y Receptors : Recent studies have identified N-substituted acetamide derivatives as potent antagonists for P2Y receptors, which are involved in inflammatory responses .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory potential. The inhibition of COX enzymes suggests that it may reduce the production of prostaglandins, which play a key role in inflammation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, piperidine derivatives with nitrophenyl groups have shown significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging widely depending on the specific compound and target organism .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Candida albicans | 16.69 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Pyridine Ring : Variations in substituents can enhance or diminish activity.
- Positioning of the Nitro Group : The para position typically offers enhanced reactivity and stability compared to ortho or meta positions.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on P2Y14 Receptor Antagonists : A series of N-substituted acetamides were synthesized and tested for their ability to inhibit P2Y14 receptors, demonstrating promising results in reducing inflammation in vitro and in vivo .
- Antimicrobial Testing : In vitro testing of related compounds revealed significant antimicrobial activity against a range of pathogens, supporting the hypothesis that modifications to the nitrophenyl group can enhance efficacy against specific bacteria .
Scientific Research Applications
Anti-inflammatory Properties
N-(4-methylpyridin-2-yl)-2-(4-nitrophenyl)acetamide has been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have shown efficacy against various bacterial strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 5.64 |
| B | Escherichia coli | 8.33 |
| C | Candida albicans | 16.69 |
These results indicate that this compound could be developed as an antimicrobial agent, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure:
- Pyridine Ring Substituents : Modifications at the pyridine ring can enhance or diminish biological activity.
- Nitro Group Positioning : The para position typically enhances reactivity and stability compared to ortho or meta positions.
Research has shown that derivatives with different substituents can lead to varied levels of activity against specific biological targets, indicating the importance of careful structural design in drug development.
P2Y Receptor Antagonists
A series of N-substituted acetamides, including this compound, were synthesized and tested for their ability to inhibit P2Y receptors involved in inflammatory responses. The results demonstrated promising anti-inflammatory effects both in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Testing
In vitro studies have shown that related compounds exhibit significant antimicrobial activity against various pathogens, supporting the hypothesis that modifications to the nitrophenyl group can enhance efficacy against specific bacteria. The findings suggest that this compound could serve as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Auxin Agonists (Phenoxy Substituents)
- Compound 602: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide The phenoxy group replaces the 4-nitrophenyl moiety. Acts as a synthetic auxin agonist, mimicking plant hormone activity.
- Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide Dichlorophenoxy substituents increase steric bulk and electron-withdrawing effects, which may alter receptor binding affinity in agricultural applications .
Antiviral Agents (Pyridine-Based Analog)
- 5RGX: 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide The cyanophenyl group and pyridine-3-yl substitution differ in electronic properties. Exhibits strong binding to SARS-CoV-2 main protease (−22 kcal/mol affinity), where the pyridine ring interacts with HIS163, and the acetamide linker forms hydrogen bonds with ASN142 and GLN189 .
Antimicrobial Agents
- CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide
Physicochemical Properties
*Estimated based on structural analogs.
- The nitro group increases polarity and hydrogen-bonding capacity (PSA ~80 Ų), while the pyridine contributes to basicity and π-π stacking interactions.
Molecular Interactions
- π-π Stacking : Pyridine and nitrophenyl groups facilitate interactions with aromatic residues (e.g., HIS163 in SARS-CoV-2 protease ).
- Hydrogen Bonding : Acetamide linkers engage ASN142/GLN189 in enzymes or receptor active sites .
- Electrostatic Effects : Nitro groups enhance binding to positively charged pockets, as observed in Akt inhibition by thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
